TH-263

Kinase Inhibition LIMK1 LIMK2

TH-263 is a structurally matched, inactive negative control for type III allosteric LIMK inhibitors (TH-257, TH-255, TH-251). With no activity against LIMK1/2, it is essential for differentiating true target engagement from scaffold-specific artifacts. Over 300-fold less potent than active probes, TH-263 ensures publication-quality data integrity in cofilin phosphorylation, actin dynamics, and cell migration assays.

Molecular Formula C21H20N2O3S
Molecular Weight 380.5 g/mol
CAS No. 313520-94-4
Cat. No. B1683123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTH-263
CAS313520-94-4
SynonymsTH-263;  TH 263;  TH263; 
Molecular FormulaC21H20N2O3S
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3
InChIInChI=1S/C21H20N2O3S/c24-21(22-15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)27(25,26)23-16-18-9-5-2-6-10-18/h1-14,23H,15-16H2,(H,22,24)
InChIKeyQDGVJMITKNOVTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TH-263 (CAS 313520-94-4): A Defined Diaryl Sulfonamide Negative Control for Type III Allosteric LIMK Inhibitors


TH-263 (CAS 313520-94-4) is a diaryl sulfonamide derivative (C21H20N2O3S; MW 380.46) that functions as a dedicated inactive analog control for type III allosteric LIM-kinase (LIMK) inhibitors, including TH-257, TH-255, and TH-251 . It is specifically characterized by its lack of inhibitory activity against both LIMK1 and LIMK2, making it a critical tool for validating target-specific effects in LIMK pathway studies . The compound is supplied with ≥98% purity (HPLC) and is intended strictly for research use as a negative control, not as a therapeutic agent .

Why Generic LIMK Inhibitor Controls Cannot Replace TH-263: The Critical Need for an Inactive Type III Allosteric Analog


In LIMK research, the use of a proper negative control is non-negotiable for data integrity. Simple vehicle controls (e.g., DMSO) or pan-kinase inhibitors cannot account for the specific off-target effects or the unique physicochemical properties of type III allosteric LIMK inhibitors. TH-263 is structurally designed to mimic the core diaryl sulfonamide scaffold of active probes like TH-257, yet it is engineered to be completely inactive at the LIMK1/2 binding site . Substituting TH-263 with a structurally unrelated compound or omitting it altogether risks misattributing cellular phenotypes to LIMK inhibition when they may result from compound-specific, kinase-independent interactions. The evidence below quantifies the profound difference in potency between TH-263 and its active counterparts, establishing it as an essential, non-substitutable component of any rigorous LIMK-focused experimental workflow [1].

TH-263 Quantitative Differentiation Evidence: Direct Comparator Data for Scientific Selection


LIMK1/2 Inhibitory Activity: TH-263 Is Functionally Inert Versus Potent Active Probe TH-257

The primary differentiation is absolute: TH-263 shows no meaningful inhibition of LIMK1 or LIMK2, even at high concentrations. This is in stark contrast to its active counterpart, TH-257. In cell-free biochemical assays, TH-263 demonstrates an IC50 > 25,000 nM against both kinases, whereas TH-257 exhibits potent inhibition with IC50 values of 84 nM (LIMK1) and 39 nM (LIMK2) . A separate RapidFire mass spectrometry assay confirms this lack of activity for TH-263, with an IC50 > 50,000 nM, compared to TH-257's consistent low nanomolar potency .

Kinase Inhibition LIMK1 LIMK2 Allosteric Inhibitor Negative Control

Cell Growth Assays: TH-263 Does Not Stimulate Growth in Key Model Systems

In cellular growth assays, TH-263 exhibits a distinct lack of growth stimulation in HEK293T and human fibroblast cells, with a reported growth rate of 0.0, effectively serving as a baseline . While it does show a growth rate of 1.0 in U2OS cells, this cell-type-specific effect underscores the importance of including TH-263 as a control to deconvolve on-target LIMK inhibition from other compound-driven cellular responses. Active LIMK inhibitors like TH-257 would be expected to produce a different, typically inhibitory, effect on cell growth in certain contexts.

Cell Proliferation Cytotoxicity HEK293T Human Fibroblasts U2OS

Thermal Stability Profiling: TH-263 Modulates a Distinct Subset of Cellular Proteins

Thermal proteome profiling reveals that TH-263 is not biologically silent; it actively modulates the thermal stability of several protein domains. It increases stability in domains M626-G746, M1-L298, P449-E759, M26-R383, and G861-E979, while decreasing stability in N44-E168 and M1-K294 domains . This pattern of thermal shift is specific to the TH-263 scaffold. While a direct head-to-head thermal shift comparison with TH-257 is not available, this evidence demonstrates that TH-263 engages cellular proteins beyond LIMK1/2, a crucial finding that validates its use as a matched chemical control to account for these non-specific interactions when interpreting results from active LIMK inhibitors.

Thermal Proteome Profiling CETSA Protein Stability Off-Target Effects

Kinase Selectivity Profile: TH-263 Exhibits Weak, Selective Off-Target Interactions

While inactive against LIMK1/2, TH-263 shows weak but detectable binding or inhibition of other kinases, including LATS1, LTK, PAK3, STK32C, STK4, and TSSK1B . This selectivity fingerprint is different from the highly specific profile of TH-257, which is described as 'exquisitely selective' for LIMK1/2 with no significant off-target activity against a broad kinome panel at 1 µM [1]. The existence of these off-target interactions for TH-263 further solidifies its role as an essential control; any phenotype observed with TH-257 but not with TH-263 is more confidently attributed to LIMK1/2 inhibition.

Kinase Profiling Selectivity LATS1 PAK3 STK4

Validated Application Scenarios for TH-263 in LIMK-Focused Research


Essential Negative Control for LIMK1/2 Inhibitor Phenotypic Assays

TH-263 is the required negative control for any experiment utilizing type III allosteric LIMK inhibitors (e.g., TH-257, TH-255). Its >300-fold lower potency against LIMK1/2 compared to active probes ensures that cellular phenotypes (e.g., changes in cofilin phosphorylation, actin dynamics, or cell migration) observed with active inhibitors are genuinely due to LIMK pathway modulation and not off-target effects of the chemical scaffold . Its use is mandatory for publication-quality data in the LIMK field.

Deconvolution of Scaffold-Specific Effects in Thermal Proteome Profiling (TPP)

Given its defined, non-LIMK thermal stability shifts, TH-263 serves as an ideal comparator in thermal proteome profiling (TPP) or cellular thermal shift assays (CETSA). By comparing the thermal stability map of TH-263 with that of active LIMK inhibitors, researchers can computationally subtract scaffold-specific protein interactions to identify true LIMK1/2 target engagement events .

Control for Cell Growth and Cytotoxicity Studies

In cell proliferation and viability assays using LIMK inhibitors, TH-263 is the appropriate control. Its established growth rate of 0.0 in common lines like HEK293T provides a baseline for non-specific toxicity or growth modulation, allowing researchers to calculate the specific growth inhibitory effect attributable to LIMK1/2 inhibition by compounds like TH-257 .

Validation Tool for LIMK-Dependent Phosphorylation Assays

In biochemical or cell-based assays measuring downstream targets of LIMK, most notably phosphorylation of cofilin (Ser3), TH-263 is used at matched concentrations to active inhibitors like TH-257. The complete lack of effect on cofilin phosphorylation by TH-263, in contrast to the potent inhibition by TH-257 (IC50 84 nM for LIMK1), provides the necessary negative control to validate assay specificity and confirm that observed changes in p-cofilin levels are due to LIMK inhibition [1].

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